Histidinol

Description

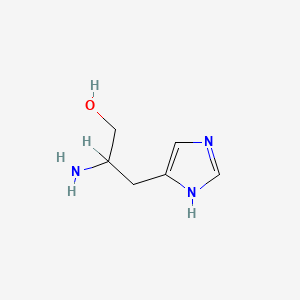

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c7-5(3-10)1-6-2-8-4-9-6/h2,4-5,10H,1,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQISRDCJNBUVMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880033 | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-28-0 | |

| Record name | Histidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Biochemical Pathways Involving Histidinol

Overview of the L-Histidine Biosynthetic Pathway

The L-histidine biosynthetic pathway is a series of enzymatic reactions that convert 5-phosphoribosyl 1-pyrophosphate (PRPP) and ATP into L-histidine. This ancient pathway has been extensively studied in prokaryotes like Escherichia coli and Salmonella typhimurium. wikipedia.orgnih.gov

Ten Enzymatic Reactions and Associated Enzymes

The biosynthesis of L-histidine typically involves ten enzymatic steps, catalyzed by a suite of specific enzymes. In E. coli, these steps are carried out by eight gene products (His1, 2, 3, 4, 5, 6, 7, and 8), illustrating that some enzymes are multifunctional and catalyze more than one reaction. wikipedia.org The pathway begins with the condensation of PRPP and ATP, a reaction catalyzed by ATP-phosphoribosyl transferase (ATP-PRT; EC 2.4.2.17). wikipedia.orgnih.govbioone.org Subsequent steps involve intermediates such as phosphoribosyl-ATP (PRATP) and phosphoribosyl-AMP (PRAMP). wikipedia.org Imidazole-glycerol-phosphate synthase (IGPS; EC 2.4.2.-), a heterodimeric enzyme composed of HisH and HisF subunits in bacteria, catalyzes a key branch point reaction, producing imidazole-glycerol-phosphate (IGP) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR). nih.govmdpi.comebi.ac.ukresearchgate.net IGP is further processed through several steps, eventually leading to histidinol phosphate (B84403) and then this compound. nih.govbioone.org The final steps involve the conversion of this compound to L-histidine, catalyzed by this compound dehydrogenase.

Linkages to Purine (B94841) Nucleotide Metabolism

The L-histidine biosynthetic pathway is intimately connected to purine nucleotide metabolism. mdpi.comresearchgate.net This interconnection is primarily facilitated by two points: the shared initial substrates and a key intermediate. PRPP and ATP, the initial substrates for histidine biosynthesis, are also crucial for the de novo synthesis and salvaging of purines, pyrimidines, and pyridine (B92270) nucleotides like NAD and NADP. nih.govmdpi.comresearchgate.net Furthermore, AICAR, a byproduct of the reaction catalyzed by imidazole-glycerol-phosphate synthase (IGPS), is recycled directly into the de novo purine biosynthetic pathway. nih.govmdpi.combioone.org This metabolic crossroad highlights the integrated nature of cellular metabolism, where intermediates from one pathway can serve as precursors in another.

This compound Dehydrogenase (HDH; EC 1.1.1.23)

This compound Dehydrogenase (HDH) is a critical enzyme in the L-histidine biosynthetic pathway, catalyzing the final steps in the conversion of this compound to L-histidine. ebi.ac.ukwikipedia.orgresearchgate.net This enzyme is found in bacteria, fungi, and plants, where histidine is synthesized de novo. ebi.ac.ukwikipedia.orgresearchgate.net

Catalytic Role in the Terminal Steps of L-Histidine Synthesis

HDH catalyzes the four-electron oxidation of L-histidinol to L-histidine. ebi.ac.ukwikipedia.orgresearchgate.net This reaction proceeds through a two-step process involving an intermediate. wikipedia.orgresearchgate.netnih.gov

Sequential Oxidation of L-Histidinol to L-Histidinaldehyde and L-Histidine

The conversion of L-histidinol to L-histidine by HDH occurs via two sequential oxidation steps. nih.govmdpi.comwikipedia.orgwikipedia.orguniprot.orguniprot.orgguidetopharmacology.orgwikidata.org In the first step, L-histidinol is oxidized to L-histidinaldehyde. wikipedia.orgnih.gov Subsequently, the intermediate L-histidinaldehyde is oxidized to the final product, L-histidine. wikipedia.orgnih.gov These sequential oxidations are catalyzed within a single active site of the HDH enzyme. ebi.ac.ukwikipedia.org The intermediate L-histidinaldehyde is believed to remain tightly or covalently bound to the enzyme during this process. wikipedia.org

NAD-Dependent Oxidoreductase Activity

This compound Dehydrogenase is an NAD-dependent oxidoreductase. wikipedia.orgresearchgate.netuniprot.orgwikidata.orgfishersci.ca The enzyme utilizes NAD⁺ as a coenzyme, accepting hydride ions during the oxidation of this compound and histidinaldehyde. wikipedia.orgresearchgate.netnih.gov For each molecule of L-histidinol converted to L-histidine, two molecules of NAD⁺ are reduced to NADH. wikipedia.orgresearchgate.netnih.govuniprot.orguniprot.orguniprot.org The reaction catalyzed by HDH can be summarized as:

L-histidinol + 2 NAD⁺ ⇌ L-histidine + 2 NADH + 2 H⁺ wikipedia.orguniprot.orguniprot.orguniprot.org

Unlike many dehydrogenases where the coenzyme binds first, NAD⁺ binding to HDH is often effective only after the substrate (this compound or histidinaldehyde) is bound. nih.gov Research, including studies on Escherichia coli and Medicago truncatula HDH, has provided insights into the enzyme's structure, active site, and the mode of NAD⁺ binding, revealing structural rearrangements that facilitate cofactor binding. nih.govresearchgate.netpnas.org HDH functions as a homodimer and typically requires the presence of a Zn²⁺ cation per monomer, which plays a crucial role in substrate binding but is not directly involved in catalysis. researchgate.netnih.govresearchgate.netpnas.orgacs.org

Bifunctional Enzymatic Properties

L-histidinol dehydrogenase is characterized as a bifunctional enzyme because it catalyzes two distinct reactions at a single active site: the oxidation of L-histidinol to L-histidinaldehyde and the subsequent oxidation of L-histidinaldehyde to L-histidine. acs.orgwikipedia.orgebi.ac.uk This sequential four-electron oxidation requires two molecules of NAD⁺ as the hydride acceptor. nih.gov The L-histidinaldehyde intermediate is not released from the enzyme but is immediately converted to the final product, L-histidine. pnas.orgresearchgate.net The bifunctional nature of HisD appears to be a universally conserved property across different organisms where this pathway exists. mdpi.com

Structural Characteristics of this compound Dehydrogenase

This compound dehydrogenase exhibits specific structural features crucial for its function, including its quaternary structure, metal ion requirement, and active site composition.

Homodimeric Nature

This compound dehydrogenase functions as a homodimer, meaning it is composed of two identical subunits. pnas.orgacs.orgebi.ac.ukrcsb.org The intertwined nature of the dimer in some species, such as Escherichia coli, may result from domain swapping. pnas.orgebi.ac.ukrcsb.orgrcsb.org Each monomer typically consists of four domains. pnas.orgebi.ac.ukrcsb.orgrcsb.org Two of these domains often display a similar, incomplete Rossmann fold, suggesting a possible ancient gene duplication event. pnas.orgebi.ac.ukrcsb.orgrcsb.org The active site of the enzyme is formed by residues contributed from both monomers within the dimer interface. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.net

Metal Ion Requirement (Zn²⁺, Mn²⁺, Cd²⁺)

This compound dehydrogenase is a zinc metalloenzyme, requiring the presence of one Zn²⁺ cation per monomer for enzymatic activity. pnas.orgnih.govebi.ac.ukrcsb.orgnih.govresearchgate.net While Zn²⁺ is the native and essential metal ion, other divalent metal ions such as Mn²⁺ or Cd²⁺ can replace Zn²⁺ and still result in an active enzyme. ebi.ac.ukresearchgate.netnih.gov Studies on Salmonella typhimurium HisD showed that Mn²⁺ can stimulate enzymatic activity and binds to the enzyme. researchgate.netnih.gov Zn²⁺ binding can prevent Mn²⁺ binding. researchgate.netnih.gov Reactivation of urea-denatured enzyme requires the presence of either MnCl₂ or ZnCl₂. researchgate.netnih.gov Atomic absorption analysis of native enzyme has indicated the presence of approximately 1.65 g-atom of Zn per mole of dimer. researchgate.netnih.gov While essential for activity, Zn²⁺ is primarily involved in substrate binding and proper positioning rather than direct catalysis. pnas.orgnih.govebi.ac.ukrcsb.orgresearchgate.net It facilitates and stabilizes the binding of this compound, histidinaldehyde, and histidine. nih.gov The Zn²⁺ ion is coordinated by specific residues, which can include His-262, Gln-259, Asp-360, and His-419, with His-419 potentially coming from the other monomer in the dimer. wikipedia.orgebi.ac.uk

Active Site Characterization and Catalytic Residues (e.g., His-327, Glu-326)

The active site of this compound dehydrogenase is located at the dimer interface, formed by residues from both subunits. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.netacs.org Key catalytic residues have been identified through structural and mutagenesis studies. For example, in E. coli HisD, His-327 and Glu-326 play crucial roles. pnas.orgebi.ac.ukrcsb.orgrcsb.orgresearchgate.netresearchgate.net His-327 is involved in acid-base catalysis, acting as a general base to deprotonate the hydroxyl group of this compound and as a general acid to protonate the aldehyde oxygen during the reaction mechanism. wikipedia.orgebi.ac.ukrcsb.orgrcsb.org Glu-326 is responsible for activating a water molecule that participates in the nucleophilic attack on the intermediate histidinaldehyde. pnas.orgwikipedia.orgebi.ac.ukrcsb.orgrcsb.org Other residues, such as His-262, Gln-259, Asp-360, and His-419, are involved in coordinating the essential Zn²⁺ ion within the active site. wikipedia.orgebi.ac.uk

Proposed Catalytic Mechanisms (e.g., Bi-Uni-Uni-Bi kinetics)

The catalytic mechanism of this compound dehydrogenase involves two sequential oxidation steps. pnas.orgacs.orgwikipedia.orgnih.gov Kinetic studies have supported a Bi-Uni-Uni-Bi Ping Pong mechanism for the reaction catalyzed by Salmonella typhimurium HisD. pnas.orgresearchgate.netportlandpress.comacs.orgnih.gov In this type of mechanism, two substrates (Bi) bind to the enzyme, a product (Uni) is released, another substrate (Uni) binds, and finally, two products (Bi) are released. For HisD, the reaction involves L-histidinol and two molecules of NAD⁺ as substrates, and L-histidine and two molecules of NADH as products. wikipedia.orgportlandpress.com The intermediate L-histidinaldehyde remains bound to the enzyme between the two oxidation steps. pnas.orgwikipedia.orgresearchgate.net Unlike most NAD-dependent dehydrogenases where the cofactor binds first, NAD⁺ binding to HisD is effective only after the substrate (this compound or histidinaldehyde) is bound, suggesting an ordered binding mechanism where this compound leads. nih.govacs.orgnih.gov

Enzymatic Activity and Kinetic Parameters

The enzymatic activity of this compound dehydrogenase can be influenced by various factors, including metal ion concentration and substrate availability. Studies have determined kinetic parameters such as K_m and V_max for HisD from different organisms.

For Salmonella typhimurium this compound dehydrogenase, the K_m for this compound has been reported as 14 µM, and the K_m for NAD⁺ as 0.7 mM. portlandpress.comresearchgate.net The K_i for NAD⁺ was found to be 0.4 mM. portlandpress.com

Studies on this compound dehydrogenase from cabbage (Brassica oleracea) reported K_m values of 15.5 µM for L-histidinol and 42 µM for NAD⁺. nih.gov Enzymatic activity in cabbage HisD was stimulated by the addition of Mn²⁺ but inhibited by other divalent cations such as Ba²⁺, Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺, or Cu²⁺, highlighting potential differences in metal ion response between species. nih.gov

Research on mutant this compound dehydrogenases from Salmonella typhimurium showed that while the V_max for a hybrid enzyme was significantly lower (11% of native), the K_m values for the substrate or coenzyme showed only minor changes. researchgate.netresearchgate.netnih.gov

Data on kinetic parameters from various studies:

| Enzyme Source | Substrate | Parameter | Value | Reference |

| Salmonella typhimurium | This compound | K_m | 14 µM | portlandpress.comresearchgate.net |

| Salmonella typhimurium | NAD⁺ | K_m | 0.7 mM | portlandpress.comresearchgate.net |

| Salmonella typhimurium | NAD⁺ | K_i | 0.4 mM | portlandpress.com |

| Brassica oleracea | L-Histidinol | K_m | 15.5 µM | nih.gov |

| Brassica oleracea | NAD⁺ | K_m | 42 µM | nih.gov |

| Salmonella typhimurium (Hybrid Mutant) | Substrate/Coenzyme | K_m | Minor changes compared to wild-type | researchgate.netresearchgate.netnih.gov |

| Salmonella typhimurium (Hybrid Mutant) | - | V_max | 11% of native enzyme | researchgate.netresearchgate.netnih.gov |

Measurement Methodologies (e.g., UV Detection of NADH)

This compound dehydrogenase (HDH, EC 1.1.1.23) catalyzes the two-step, four-electron oxidation of L-histidinol to L-histidine, with L-histidinal as an intermediate. This reaction is coupled with the reduction of NAD⁺ to NADH. ebi.ac.uktandfonline.com The production of NADH can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 340 nm, as NADH absorbs light at this wavelength while NAD⁺ does not. tandfonline.comscispace.comacs.org

A typical assay mixture for L-histidinol dehydrogenase activity might contain a buffer (such as glycine/NaOH buffer at pH 9.5 or Bis-Tris-propane at pH 7.2), NAD⁺, a divalent metal cation like Mn²⁺, and the enzyme sample. tandfonline.comscispace.comacs.org The reaction is initiated by adding L-histidinol. scispace.comacs.org The rate of increase in absorbance at 340 nm is proportional to the enzyme concentration and the rate of NADH formation. scispace.com One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of this compound per minute, assuming the formation of 2 µmol of NADH per µmol of this compound oxidized. scispace.com

Other methods for determining histidine or related compounds in various samples, although not directly measuring HDH activity via NADH, include HPLC, thin-layer chromatography, gas chromatography, and high-performance capillary electrophoresis. sphinxsai.com

Kinetic Studies with Substrates (this compound, NAD)

Kinetic studies with this compound dehydrogenase have characterized its affinity for its substrates, L-histidinol and NAD⁺. The enzyme from Escherichia coli B exhibits Michaelian kinetics. scispace.com Reported Michaelis constants (K_m) for the E. coli B enzyme are approximately 14 µM for L-histidinol and 0.57 mM for NAD⁺. scispace.com The enzyme is highly specific for NAD⁺, with no detectable activity observed with NADP⁺. scispace.com 3-Acetylpyridine adenine (B156593) dinucleotide can replace NAD⁺ but results in reduced velocity. scispace.com NADH acts as an inhibitor of the forward reaction. scispace.com

Kinetic analysis of this compound dehydrogenases from other organisms, such as Cupriavidus pinatubonensis, also reveals a high specificity for NAD⁺ over NADP⁺. rsc.org These enzymes are often dependent on divalent metal ions, such as Zn²⁺, for activity. tandfonline.comacs.orgrsc.org Removal of the metal can abolish enzymatic activity. acs.org

Distribution of Activity in Biological Tissues and Organisms

This compound dehydrogenase is present in bacteria and plants, where it catalyzes the final steps of L-histidine biosynthesis. tandfonline.com It has been characterized in various bacterial species, including Salmonella typhimurium and Escherichia coli. tandfonline.comscispace.comnih.gov In plants, HDH activity has been detected in various species and cultured plant cell lines, and the enzyme has been purified from cabbage (Brassica oleracea). nih.gov The presence of HDH in plants indicates that the final two steps of histidine biosynthesis are similar to those in microorganisms. nih.gov While the molecular weight and organization of HDH can differ between organisms like Neurospora crassa, yeast, Bacillus spp., Salmonella typhimurium, and E. coli, their catalytic properties are generally quite similar. scispace.com

This compound-Phosphate Phosphatase (HPP; EC 3.1.3.15)

This compound-phosphate phosphatase (HPP), also known as L-histidinol-phosphate phosphohydrolase, is another crucial enzyme in the histidine biosynthesis pathway. ontosight.ai It catalyzes the penultimate step, the dephosphorylation of L-histidinol phosphate to L-histidinol and inorganic phosphate. ontosight.ainih.govacs.orgresearchgate.netuniprot.orgdbtindia.gov.in

Catalytic Hydrolysis of L-Histidinol Phosphate to L-Histidinol and Inorganic Phosphate

HPP catalyzes the hydrolysis of the phosphomonoester bond in L-histidinol phosphate, releasing L-histidinol and inorganic phosphate. ontosight.ainih.govacs.orgresearchgate.netuniprot.orgdbtindia.gov.inacs.org This reaction is essential for providing the substrate (L-histidinol) for the subsequent reaction catalyzed by this compound dehydrogenase, leading to the production of L-histidine. ontosight.ai The enzyme is highly specific for L-histidinol phosphate. ontosight.ai

Structural Families and Characteristics (e.g., IMPase Superfamily, PHP Family)

This compound-phosphate phosphatases belong to different structural superfamilies depending on the organism. In some bacteria, such as Escherichia coli, HPP activity is found in the N-terminal domain of a bifunctional enzyme (HisB) which also possesses imidazole (B134444) glycerol-phosphate dehydratase activity in its C-terminal domain. nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de This type of HPP belongs to the haloacid dehalogenase (HAD) superfamily of aspartate-nucleophile hydrolases. researchgate.netebi.ac.ukebi.ac.uk HAD superfamily enzymes are characterized by conserved motifs including a nucleophilic aspartate. ebi.ac.uk

In other bacteria, such as Bacillus subtilis, and in organisms like Saccharomyces cerevisiae and Thermus thermophilus, HPP is a monofunctional enzyme belonging to the polymerase and this compound phosphatase (PHP) family. nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.net The PHP family is related to the amidohydrolase superfamily. nih.govacs.orgacs.orgresearchgate.net Proteins in the PHP family typically possess a distorted (β/α)₇-barrel structural fold and a trinuclear metal active site. nih.govacs.orgresearchgate.netacs.orgresearchgate.netrcsb.org

Trinuclear Active Site Architecture

HPP enzymes from the PHP family are characterized by a trinuclear metal center in their active site. nih.govacs.orgresearchgate.netacs.orgrcsb.org These three metal sites are often occupied by divalent cations such as iron, zinc, or manganese, depending on the expression conditions and metal availability. nih.govacs.org The metal ions are critical for catalysis. nih.gov For instance, in HPP from Lactococcus lactis, the active site can contain a mixture of iron and zinc, or zinc and manganese, with the latter combination showing improved catalytic efficiency. nih.govacs.orgrcsb.org

The three metal sites in the trinuclear center are often designated as α, β, and γ. nih.gov In Thermus thermophilus HPP, these sites can be occupied by Fe1, Fe2, and Zn ions. acs.orgrcsb.org The metal ions are liganded by conserved amino acid residues, often histidines, aspartates, and glutamates, derived from characteristic motifs of the PHP family. nih.govacs.orgrcsb.org The metal ions play a role in activating a water molecule for nucleophilic attack on the substrate's phosphomonoester bond and in coordinating the substrate. nih.govresearchgate.netacs.org The coordination behavior of the phosphate ion towards the metal center supports a mechanism where a bridging hydroxide (B78521) ion attacks the substrate phosphate, which is bound to the metal ions. researchgate.netacs.orgrhea-db.org

HPP enzymes belonging to the HAD superfamily, like the N-terminal domain of E. coli HisB, have a different active site architecture, typically involving a nucleophilic aspartate and often requiring metal ions for activity, though the metal coordination and catalytic mechanism differ from the PHP family HPPs. researchgate.netebi.ac.ukebi.ac.ukrcsb.org E. coli HisB-N has been shown to have two metal binding sites in its active site and is active in the presence of various divalent cations like Mg²⁺, Mn²⁺, Co²⁺, or Zn²⁺. researchgate.netrcsb.org

Here is a summary of kinetic parameters for E. coli B this compound Dehydrogenase:

| Substrate | K_m (approx.) |

| L-Histidinol | 14 µM |

| NAD⁺ | 0.57 mM |

Note: These values are approximate and can vary depending on assay conditions.

Here is a summary of characteristics of different HPP types:

| Feature | PHP Family HPPs | HAD Superfamily HPPs (e.g., E. coli HisB-N) |

| Structure | Distorted (β/α)₇-barrel fold nih.govacs.orgresearchgate.netacs.orgresearchgate.netrcsb.org | HAD superfamily fold researchgate.netebi.ac.ukebi.ac.ukrcsb.org |

| Active Site Metal Center | Trinuclear metal center nih.govacs.orgresearchgate.netacs.orgrcsb.org | Typically one or two metal sites researchgate.netrcsb.org |

| Catalytic Mechanism | Metal-activated water/hydroxide nucleophilic attack nih.govresearchgate.netacs.org | Aspartate nucleophile, phosphoenzyme intermediate researchgate.netrcsb.org |

| Occurrence | Bacillus subtilis, Saccharomyces cerevisiae, Thermus thermophilus, etc. nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.net | Escherichia coli (as part of HisB) nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de |

| Functionality | Often monofunctional nih.govresearchgate.netacs.orgasm.orgresearchgate.netresearchgate.net | Can be part of bifunctional enzymes nih.govresearchgate.netacs.orgebi.ac.ukuni-regensburg.de |

(β/α)7-barrel Protein Fold

Several enzymes involved in histidine biosynthesis, including this compound phosphate phosphatase (HPP), exhibit a (β/α)7-barrel protein fold. This structural motif is characterized by a central bundle of parallel beta-strands surrounded by concentric alpha-helices. The PHP (Polymerase and this compound Phosphatase) domain, found in HPP and other enzymes like bacterial DNA polymerase III, possesses a distorted (β/α)7-barrel fold and typically contains a trinuclear metal-binding site crucial for catalysis ebi.ac.ukacs.orgnih.govnih.govebi.ac.uk. This fold is related to the larger amidohydrolase superfamily, which often features a distorted (β/α)8-barrel and a mono- or binuclear metal center acs.orgnih.gov. The (β/α)7-barrel in PHP family enzymes like HPP from Lactococcus lactis has been shown to accommodate a trinuclear active site with divalent metal ions such as iron, zinc, and manganese, which are essential for phosphomonoester bond hydrolysis acs.orgnih.govnih.gov.

Identification and Functional Characterization in Plants (e.g., IMPL2 in Arabidopsis thaliana)

In plants, the biosynthesis of histidine is a crucial metabolic process required for growth and development researchgate.netoup.com. The enzyme responsible for the dephosphorylation of L-histidinol phosphate to L-histidinol, a penultimate step in histidine synthesis, remained elusive for some time nih.gov. Research in Arabidopsis thaliana identified myoinositol monophosphatase-like2 (IMPL2) as a functional this compound-phosphate phosphatase researchgate.netoup.comnih.gov. IMPL2, encoded by the gene At4g39120, belongs to the myoinositol monophosphatase (IMP) family and shows homology to prokaryotic IMPs researchgate.netoup.com. Studies involving heterologous expression of IMPL2 in a Streptomyces coelicolor mutant deficient in this compound 1-phosphate phosphatase activity demonstrated that IMPL2 could complement the histidine auxotrophy researchgate.netoup.comnih.gov. This finding indicated a significant role for IMPL2 in amino acid synthesis in Arabidopsis researchgate.net. Further characterization of Arabidopsis impl2 mutants revealed embryonic lethality, a phenotype consistent with defects in histidine biosynthesis, which could be rescued by the addition of histidine researchgate.netoup.comnih.gov. IMPL2 is expressed in various plant tissues and throughout development, and it is targeted to the plastid, the site of histidine biosynthesis in plants oup.comnih.gov. While IMPL2 functions as a this compound-phosphate phosphatase, other members of the IMP family in Arabidopsis, such as IMPL1, exhibit different substrate specificities, hydrolyzing D-galactose 1-phosphate and D-myo-inositol 1-phosphate researchgate.netnih.gov.

Characterization in Microorganisms (e.g., Pseudomonas aeruginosa, Mycobacterium tuberculosis)

Histidine biosynthesis is essential for the survival of many microorganisms, including pathogenic bacteria like Pseudomonas aeruginosa and Mycobacterium tuberculosis. In Mycobacterium tuberculosis (Mtb), the histidine biosynthetic pathway is considered a potential target for the development of new antitubercular drugs because this pathway is absent in mammals researchgate.netresearchgate.net. The enzyme this compound-phosphate aminotransferase (HisC), which catalyzes a key step in histidine synthesis, has been characterized in Mtb (Rv1600) uniprot.org. This enzyme is a pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase that catalyzes the reversible transamination between this compound phosphate and 2-oxoglutarate uniprot.orgrcsb.org. Mtb HisC has been identified as a high-confidence drug target uniprot.org. Studies on Mtb Rv2231c, identified as a conserved enzyme with this compound phosphate aminotransferase activity, suggest it plays a role in virulence by inhibiting host-directed defense mechanisms researchgate.netnih.gov. The hisD gene product, this compound dehydrogenase, which catalyzes the final steps in histidine biosynthesis by converting this compound to histidine, is also essential for Mtb survival in vitro researchgate.netrsc.org.

This compound-Phosphate Aminotransferase (HPA; EC 2.6.1.9)

This compound-phosphate aminotransferase (HPA), also known as HisC, is a crucial enzyme in the histidine biosynthesis pathway, classified under EC 2.6.1.9 rcsb.orgresearchgate.netnih.govnih.govwikipedia.orgontosight.ainih.govyeastgenome.org. This enzyme catalyzes the reversible transamination reaction that produces L-histidinol phosphate rcsb.orgwikipedia.orgontosight.ainih.govtdx.cat.

Catalytic Transamination of Imidazoleacetol-Phosphate to L-Histidinol Phosphate

HPA catalyzes the transfer of an amino group from L-glutamate to imidazoleacetol phosphate, yielding L-histidinol phosphate and 2-oxoglutarate wikipedia.orgontosight.ainih.govyeastgenome.orgtdx.catrcsb.orgresearchgate.net. This reaction is a key step in converting an imidazole-containing keto acid precursor into the amino alcohol phosphate form that will eventually become histidine wikipedia.orgontosight.aiwikipedia.org. The enzyme exhibits double substrate recognition, binding both this compound phosphate and glutamate (B1630785) nih.gov. Crystal structures of HPA from various organisms, including Escherichia coli and Thermotoga maritima, have provided insights into the catalytic mechanism and substrate binding rcsb.orgresearchgate.netnih.govnih.govrcsb.orgresearchgate.netnih.gov.

Coenzyme Requirement (Pyridoxal 5′-Phosphate)

This compound-phosphate aminotransferase is a pyridoxal 5′-phosphate (PLP)-dependent enzyme rcsb.orgresearchgate.netnih.govnih.govwikipedia.orgnih.gov. PLP, the active form of vitamin B6, is a versatile coenzyme involved in numerous enzymatic reactions, particularly transamination fishersci.fifishersci.sewikipedia.org. In the case of HPA, PLP forms a Schiff base with a lysine (B10760008) residue in the enzyme's active site researchgate.netnih.govnih.govfishersci.se. This PLP-lysine internal aldimine is crucial for the transamination reaction, facilitating the transfer of the amino group between substrates researchgate.netnih.govfishersci.se. Structural studies have captured HPA in complex with PLP and L-histidinol phosphate, resembling a transient gem-diamine intermediate formed during the catalytic cycle researchgate.netnih.gov.

Functional Significance in Amino Acid Homeostasis and Plant Development

This compound-phosphate aminotransferase plays a vital role in amino acid homeostasis, particularly in the synthesis of histidine nih.govontosight.ai. As histidine is an essential amino acid for protein synthesis and various cellular functions, the activity of HPA is critical for maintaining adequate histidine levels researchgate.netontosight.ai. In plants, histidine is essential for growth and development researchgate.netoup.comnih.gov. The identification of IMPL2 as a functional this compound-phosphate phosphatase in Arabidopsis underscores the importance of this enzymatic step for plant viability researchgate.netoup.comnih.govnih.gov. Disruptions in the histidine biosynthesis pathway, including the steps catalyzed by enzymes involving this compound, can lead to severe growth defects or lethality in plants researchgate.netoup.comnih.govnih.gov. Furthermore, histidine plays a role in metal binding in plants, adding another layer to its functional significance nih.gov.

Table 1: PubChem CIDs of Mentioned Compounds

| Compound Name | PubChem CID |

| This compound | 776 nih.gov |

| L-Histidinol | 165271 nih.gov |

| Imidazoleacetol-Phosphate | 792 nih.govnih.gov |

| L-Histidinol Phosphate | 439398 metabolomicsworkbench.orgsdsc.edu |

| Pyridoxal 5′-Phosphate (PLP) | 1051 fishersci.sewikipedia.orgguidetopharmacology.orgbmrb.io |

Data Table: Selected Structural Information for this compound-Phosphate Aminotransferase (HisC)

| Organism | PDB Accession | Resolution (Å) | Method | Total Structure Weight (kDa) |

| Thermotoga maritima | 1H1C | 2.85 | X-RAY DIFFRACTION rcsb.org | 160.08 rcsb.org |

| Escherichia coli | 1FG7 | 1.5 | X-RAY DIFFRACTION nih.gov | ~80 (dimer) nih.gov |

| Corynebacterium glutamicum | 3CQ6 | 2.1 (holo) | X-RAY DIFFRACTION rcsb.org | 122.07 rcsb.org |

Note: The E. coli HisC is a dimer of approximately 80 kDa, meaning each monomer is about 40 kDa.

Genetic and Molecular Biological Research on Histidinol Metabolism

Genetic Organization of Histidine Biosynthetic Genes

The genes responsible for histidine biosynthesis are typically organized into operons in prokaryotes, allowing for coordinated expression.

The his Operon Structure and Regulation (e.g., Salmonella typhimurium, Escherichia coli)

In Salmonella typhimurium and Escherichia coli, the histidine biosynthetic genes are clustered in a single, compact operon known as the his operon. This operon contains nine structural genes that are transcribed into a single polycistronic mRNA molecule. slideshare.netslideshare.net The arrangement of these genes in Salmonella enterica and E. coli is typically hisGDC(NB)HAF(IE). mdpi.comnih.govmdpi.com Three of these genes (hisNB, hisD, and hisIE) encode bifunctional enzymes, while hisH and hisF encode subunits of a heterodimeric enzyme, resulting in a total of ten enzymatic reactions that convert 5-phosphoribosyl-1-pyrophosphate (PRPP) to L-histidine. mdpi.commdpi.com The his operon's transcription is regulated by both feedback inhibition and attenuation control. slideshare.netslideshare.netslideshare.net

Transcriptional Regulation Mechanisms

Transcriptional regulation of the his operon is crucial for bacteria to adjust histidine production based on its availability.

Attenuation Control

Attenuation is a key mechanism regulating the his operon in E. coli and other gamma-proteobacteria. nih.gov This mechanism is based on the coupling between transcription and translation. nih.govoup.com The 5' regulatory region of the his operon contains a leader sequence that encodes a short leader peptide containing several consecutive histidine codons. nih.govresearchgate.net This leader sequence can fold into alternative RNA structures: a terminator structure and an anti-terminator structure. nih.gov When levels of charged histidyl-tRNA are high, the ribosome translates the leader peptide without pausing, which favors the formation of the terminator structure, causing premature transcription termination. slideshare.netnih.govresearchgate.net Conversely, when histidyl-tRNA levels are low, the ribosome stalls at the histidine codons in the leader sequence. nih.govresearchgate.net This stalling allows the formation of the anti-terminator structure, preventing the formation of the terminator and permitting RNA polymerase to continue transcription into the structural genes of the operon. slideshare.netnih.govresearchgate.net In some Gram-positive bacteria like Corynebacterium glutamicum and Lactococcus lactis, the his operon is regulated via the T-box transcriptional attenuation mechanism, which involves conserved RNA structures that interact with uncharged tRNA. nih.govoup.comnih.gov

Feedback Inhibition

Feedback inhibition is another crucial regulatory mechanism in histidine biosynthesis. The end product of the pathway, histidine, allosterically inhibits the activity of the first enzyme in the pathway, ATP phosphoribosyltransferase (ATP-PRT), which is encoded by the hisG gene. slideshare.netslideshare.netslideshare.netresearchgate.netbioone.orgacs.org This inhibition reduces the flow of intermediates through the pathway when histidine is abundant. slideshare.netslideshare.netslideshare.net Studies have shown that alterations in the feedback-sensitive site of ATP-PRT can affect the repression process of the his operon. pnas.org

Gene Fusions and Evolutionary Events

The evolutionary history of histidine biosynthetic genes involves significant gene rearrangements, including gene fusion, gene elongation, and gene duplication. mdpi.comnih.govresearchgate.netnih.govuwaterloo.ca These events have played a major role in shaping the pathway across different organisms. nih.govresearchgate.netnih.gov For instance, the hisA and hisF genes are considered paralogs resulting from gene duplication events that likely occurred before the divergence of Bacteria, Archaea, and Eukarya. researchgate.netnih.gov Gene fusions have also led to the formation of bifunctional enzymes, such as the fusion of hisIE in some lineages and the fusion of hisD and hisIE (forming HIS4) and hisH and hisF (forming HIS7) in eukaryotes. mdpi.comnih.govresearchgate.net The organization of his genes varies across different bacterial groups, with some having genes clustered in compact operons, while others have them in sub-operons or scattered throughout the genome, suggesting different evolutionary paths for operon assembly. mdpi.commdpi.com

Genetic Analysis of Genes Encoding Histidinol-Related Enzymes

Genetic analysis of the genes encoding enzymes involved in histidine biosynthesis, including those directly related to this compound, has provided insights into their function and regulation. This compound dehydrogenase (HDH), which catalyzes the final two steps of converting this compound to histidine, is encoded by the hisD gene. nih.govontosight.ai Studies involving hisD mutants in Salmonella typhimurium have helped in understanding the gene-enzyme relationship and classifying different types of mutations (missense, nonsense, frameshift, deletion). nih.gov In Corynebacterium glutamicum, HisD is a bifunctional enzyme catalyzing the conversion of this compound phosphate (B84403) to this compound and then to histidine. nih.govresearchgate.net Genetic analysis, including the study of promoter and leader regions of genes like hisD, helps in understanding the transcriptional control of these enzymes. researchgate.net In eukaryotes like Candida albicans, the HIS4 gene encodes a trifunctional enzyme that includes this compound dehydrogenase activity, and genetic studies involving HIS4 mutants have been conducted. asm.orgnih.gov

hisD Gene (this compound Dehydrogenase)

The hisD gene encodes the enzyme this compound Dehydrogenase (EC 1.1.1.23), which catalyzes the final two steps in histidine biosynthesis. wikigenes.orgpnas.orgdrugbank.com This bifunctional enzyme converts L-histidinol to L-histidinaldehyde and then to L-histidine through sequential NAD+-dependent oxidations. pnas.orgdrugbank.com The L-histidinaldehyde intermediate is typically not released from the enzyme during catalysis. pnas.org HisD functions as a homodimer and requires a Zn2+ cation per monomer for activity, although other metals like Mn2+ or Cd2+ can substitute. pnas.org

Isolation and Characterization in Various Organisms (e.g., Candida albicans HIS4)

The hisD gene and its product, this compound Dehydrogenase, have been isolated and characterized in a variety of organisms. In Candida albicans, the HIS4 gene is a multifunctional gene that includes the activity of this compound dehydrogenase, among others. nih.govresearchgate.netresearchgate.netnih.gov The C. albicans HIS4 gene was isolated by complementing a Saccharomyces cerevisiae strain with a his4 mutation using a genomic library of the wild-type C. albicans strain. nih.govresearchgate.net The isolated C. albicans HIS4 gene was shown to complement various S. cerevisiae his4 mutant strains, indicating it contains the entire HIS4 gene. nih.govresearchgate.net Physical mapping located the HIS4 gene on a 14-kilobase-pair DNA fragment. nih.gov Hybridization experiments confirmed the gene's origin from C. albicans and indicated it appears in a single copy. nih.gov Electrokaryotyping located the C. albicans HIS4 gene on the largest resolvable chromosome. nih.gov

In Salmonella typhimurium and Escherichia coli, the hisD gene encodes this compound dehydrogenase as a single, bifunctional enzyme. wikigenes.orgpnas.orgdrugbank.com The nucleotide sequences of the hisD genes from both organisms have been reported. wikigenes.org The sequence of HisD is well conserved across bacteria, fungi, and plants. pnas.orgmdpi.com

Mutational Analysis and Regulatory Effects (e.g., Pseudomonas aeruginosa hnc-I)

Mutational analysis of the hisD gene and its regulatory elements has provided insights into the control of histidine biosynthesis. In Pseudomonas aeruginosa, a mutant designated PAO14 (hnc-1) was identified that could utilize L-histidinol as a sole carbon and nitrogen source and exhibited a significantly increased this compound dehydrogenase content. nih.gov Transductional analysis indicated that the hnc-1 locus cotransduced with group IV histidine biosynthesis genes but not with group I genes, which are known to include the structural gene for HDH. nih.gov Biochemical analysis of the HDH activity in the mutant strain further supported that the hnc-1 mutation was not within the structural gene for HDH. nih.gov These findings suggest that hnc-1 may be a mutation in a regulatory gene affecting HDH synthesis in P. aeruginosa PAO14. nih.gov

Mutations in hisD can lead to histidine auxotrophy, as demonstrated in P. aeruginosa where deletion of hisD caused incomplete histidine auxotrophy. asm.org Studies in E. coli have also examined nucleotide and amino acid polymorphism in the hisD gene. wikigenes.org

Genes Encoding this compound-Phosphate Phosphatase (e.g., IMPL2, PA0335)

This compound-Phosphate Phosphatase (HPP, EC 3.1.3.15) catalyzes the penultimate step in histidine biosynthesis, the dephosphorylation of L-histidinol phosphate to L-histidinol and inorganic phosphate. genome.jpresearchgate.net Identification of the genes encoding HPP has been a later development compared to other histidine biosynthetic enzymes in some organisms, partly due to the complex origin and evolution of this enzyme. asm.org

In Arabidopsis thaliana, the myoinositol monophosphatase-like2 gene (IMPL2, also known as HISN7) has been identified as encoding a functional this compound-Phosphate Phosphatase. bioone.orgoup.comfrontiersin.org This was demonstrated through the ability of IMPL2 to complement a bacterial mutant defective in this compound-phosphate phosphatase activity. oup.comfrontiersin.org Homozygous null impl2 mutants in Arabidopsis display embryonic lethality, which can be rescued by supplying histidine, indicating a crucial role for IMPL2 in histidine biosynthesis and a lack of genetic redundancy at this step. oup.comfrontiersin.org Biochemical analysis confirmed that purified IMPL2 protein exhibits high specificity for this compound 1-phosphate. frontiersin.org

In Pseudomonas aeruginosa, the gene PA0335 has been identified as encoding this compound-Phosphate Phosphatase (Hol-Pase). asm.orgnih.govnih.gov Inactivation of PA0335 resulted in incomplete histidine auxotrophy in P. aeruginosa PAO1. asm.orgnih.gov Genetic and biochemical methods confirmed that PA0335 encodes a functional Hol-Pase. asm.orgnih.gov

Data Table: Genes Encoding this compound-Phosphate Phosphatase

| Organism | Gene Name(s) | EC Number | Function | Notes |

| Arabidopsis thaliana | IMPL2 (HISN7) | 3.1.3.15 | This compound-Phosphate Phosphatase | Embryonic lethal upon knockout; plastid localized. oup.comfrontiersin.org |

| Pseudomonas aeruginosa | PA0335 | 3.1.3.15 | This compound-Phosphate Phosphatase (Hol-Pase) | Inactivation causes incomplete histidine auxotrophy. asm.orgnih.gov |

Genes Encoding this compound-Phosphate Aminotransferase (e.g., AtHPA1)

This compound-Phosphate Aminotransferase (HPA) catalyzes the transamination of 3-(imidazole-4-yl)-2-oxo-propyl phosphate to L-histidinol phosphate, an earlier step in the histidine biosynthetic pathway. nih.gov

In Arabidopsis thaliana, the AtHPA1 gene encodes this compound-Phosphate Aminotransferase 1. nih.govnih.govproquest.comdp.techresearchgate.net AtHPA1 has been shown to encode a functional HPA protein, capable of complementing an E. coli HPA defective mutant. nih.gov Loss of function mutations in AtHPA1 are embryo lethal, highlighting its essential role in histidine biosynthesis. nih.govnih.govresearchgate.net Biochemical analysis of the hpa1 mutant, carrying a mutation in AtHPA1, revealed a reduction in free histidine content and a specific developmental defect in root meristem maintenance. nih.govresearchgate.net The AtHPA1 gene is located on chromosome 5 and contains 7 exons. nih.gov The AtHPA1 protein is localized in the chloroplast, where histidine biosynthesis occurs in plants. nih.govnih.gov

Data Table: Genes Encoding this compound-Phosphate Aminotransferase

| Organism | Gene Name(s) | EC Number | Function | Notes |

| Arabidopsis thaliana | AtHPA1 | 2.6.1.9 | This compound-Phosphate Aminotransferase 1 | Essential gene; loss of function is embryo lethal; chloroplast localized. nih.govnih.govnih.govresearchgate.net |

Use of this compound-Related Genes in Molecular Biology

Genes involved in this compound metabolism, particularly hisD, have found applications in molecular biology as selectable markers.

hisD as a Dominant Selectable Marker in Mammalian Gene Transfer Studies

The hisD gene from Salmonella typhimurium, encoding this compound dehydrogenase, has been developed as a dominant selectable marker for gene transfer studies in mammalian cells. pnas.orgnih.govnih.govumich.educirad.fr Mammalian cells typically require histidine for growth and are sensitive to this compound, which inhibits histidyl-tRNA synthetase. pnas.orgnih.govumich.edu Expression of the bacterial hisD gene in mammalian cells allows them to survive and multiply in media lacking histidine but containing this compound. pnas.orgnih.govnih.gov This selection works through a dual mechanism: the HisD enzyme both detoxifies the inhibitory this compound and produces the essential amino acid histidine. pnas.orgnih.govumich.edu

The hisD selectable marker offers advantages as it is readily available, inexpensive, stable, and permeable to cells. pnas.orgnih.gov Vectors based on murine retrovirus and papovavirus backbones have successfully incorporated the hisD gene, enabling selection in various mammalian cell types, including 3T3, CV-1, and HeLa cells. pnas.orgnih.govnih.gov This provides a useful alternative to other commonly used selectable markers. pnas.orgnih.govnih.gov Transgenic mice carrying the S. typhimurium hisD gene have also been produced to generate this compound-resistant embryonic fibroblast feeder layers for use in gene targeting experiments with embryonic stem cells. umich.edu

Genetic Tools for Studying Histidine Auxotrophy

Genetic tools are fundamental for dissecting metabolic pathways, including the biosynthesis of histidine and the resulting auxotrophic phenotypes. The study of histidine auxotrophy has a long history, particularly in microorganisms, where it has served as a paradigm for understanding metabolic regulation and gene expression. oup.comoup.comiastate.edu Auxotrophic mutants, unable to synthesize an essential nutrient, have been invaluable for identifying genes involved in specific biosynthetic pathways. oup.comseedgenes.org

In various organisms, genetic manipulation techniques, such as gene deletion, overexpression, and random mutagenesis, are employed to create and study histidine auxotrophs. frontiersin.org These methods allow researchers to observe phenotypic changes resulting from altered gene function, providing insights into the physiological role of the genes involved in histidine metabolism. frontiersin.org

For example, in Aspergillus niger, histidine auxotrophic mutants were generated by deleting the hisB gene via homologous recombination. researchgate.net The hisB gene is involved in histidine biosynthesis. researchgate.net PCR confirmation was used to verify the deletion in the mutant strains. researchgate.net Growth comparisons between the auxotrophic mutants and background strains on media with varying histidine concentrations demonstrated the histidine requirement of the mutants. researchgate.net

Auxotrophic markers, including those related to histidine biosynthesis genes like HIS3, are widely used in yeast genetics for selection and counterselection in genetic modifications. asm.org These markers complement specific nutritional requirements in host strains that are auxotrophic for that nutrient due to a non-functional chromosomal copy of the marker gene. asm.org This allows for the selection of transformed cells that have received a functional copy of the gene. asm.org

In plants, while generating auxotroph collections has historically been challenging, systematic screens for histidine auxotrophs in Arabidopsis thaliana have been successful. oup.comseedgenes.org Insertion mutants disrupted in various histidine biosynthetic genes (HISN2, HISN3, HISN4, HISN6A) were identified through forward and reverse genetics. oup.comseedgenes.org These mutants exhibited embryo-defective phenotypes that could be rescued by supplementing with histidine, highlighting the importance of histidine biosynthesis for plant development. oup.comseedgenes.org The ability to maintain homozygous mutant plants and callus tissue in the presence of supplemental histidine further demonstrates the utility of these auxotrophs for genetic studies. oup.com

CRISPR/Cas9-mediated genome editing has also been employed to generate histidine auxotrophic strains, such as in the liverwort Marchantia polymorpha. nih.gov By mutating the gene for imidazoleglycerol-phosphate dehydratase (IGPD), a histidine auxotrophic strain was created. nih.gov A modified IGPD gene with silent mutations was then used as an auxotrophic selective marker to complement the mutant phenotype and produce transgenic lines without relying on antibiotic selection. nih.gov

Studies in Haemophilus influenzae have utilized PCR and dot blot hybridization to examine the prevalence and conservation of the his operon, which encodes the histidine biosynthesis enzymes. nih.gov This approach revealed differences in his operon prevalence between otitis media and throat strains, suggesting a role for histidine biosynthesis in survival in the middle ear. nih.gov Growth experiments in histidine-restricted media confirmed that strains lacking the his operon were histidine auxotrophs. nih.gov

Auxotrophy-based biosensors have been developed in Escherichia coli to quantify amino acids, including histidine. plos.org This involves rationally designing auxotrophs by deleting genes in amino acid biosynthetic pathways. plos.org Deletion mutants for histidine biosynthesis genes resulted in strains auxotrophic for histidine, and their growth response in different histidine concentrations was used for quantification. plos.org

In Francisella species, which are naturally histidine auxotrophic, the hisD gene (encoding this compound dehydrogenase) has been exploited as a positive selection marker. asm.org Introducing a functional E. coli hisD gene into Francisella strains allowed for selection based on growth on this compound, demonstrating the use of this natural auxotrophy as a genetic tool. asm.org

Auxotrophic Agrobacterium tumefaciens strains, specifically those with deletions in hisD, have been developed as genetic tools for plant transformation. mdpi.com These strains require histidine supplementation for normal growth, which helps suppress bacterial overgrowth during the transformation process and offers potential for improved biocontainment. mdpi.com The efficiency of transformation with these auxotrophic strains is dependent on the supply of exogenous amino acids. mdpi.com

The use of auxotrophic mutants and the complementation of these mutations with functional genes from other organisms or modified genes from the same organism are central genetic tools for studying histidine biosynthesis and the resulting auxotrophy across diverse biological systems.

Data Tables

While detailed quantitative data tables were not consistently present across the search results in a format suitable for direct extraction and presentation here, the research findings described highlight the types of data generated using these genetic tools. This includes:

Growth rates of auxotrophic strains compared to prototrophic strains under varying histidine concentrations. researchgate.netnih.govplos.org

Complementation efficiency of mutant phenotypes by introduced genes. nih.govasm.org

Phenotypic characterization of mutants, such as embryonic lethality or altered growth on minimal media. oup.comseedgenes.orgnih.gov

Analysis of gene presence or absence in different strains. nih.gov

These types of data are typically presented in research articles through growth curves, tables comparing growth under different conditions, or genetic analysis results.

Example of a conceptual data representation based on search findings:

| Strain | Genotype | Medium Condition (-His) | Medium Condition (+His) | Phenotype/Growth Observation |

| A. niger Background | hisB+ | Growth | Growth | Prototroph |

| A. niger ΔhisB | ΔhisB | No Growth / Poor Growth | Growth | Histidine Auxotroph |

| M. polymorpha Wild Type | IGPD+ | Growth | Growth | Prototroph |

| M. polymorphaigpd | igpd | No Growth | Growth | Histidine Auxotroph |

| M. polymorphaigpd + IGPDm | igpd + IGPDm | Growth | Growth | Complemented Auxotroph |

| H. influenzae His+ | his operon present | Growth | Growth | Prototroph |

| H. influenzae His- | his operon absent | Poor Growth | Growth | Histidine Auxotroph |

| E. coli Wild Type | Prototroph | Growth | Growth | Prototroph |

| E. coli Δhis gene | Δhis gene | Growth dependent on His concentration | Growth | Histidine Auxotroph (used as biosensor) plos.org |

| Francisella sp. | Natural Auxotroph | No Growth | Growth | Histidine Auxotroph |

| Francisella sp. + E. coli hisD | Natural Auxotroph + hisD | Growth on this compound | Growth | Complemented Auxotroph |

Biological and Physiological Roles of Histidinol

Modulation of Protein Synthesis and Translational Control

Histidinol is recognized for its ability to interfere with protein synthesis, primarily by affecting the availability of charged histidyl-tRNA. This interference triggers cellular stress responses that modulate global and specific protein production.

Impact on Ribosomal RNA Synthesis

Beyond its effects on protein synthesis initiation, this compound has also been shown to inhibit ribosomal RNA (rRNA) synthesis. medchemexpress.comebi.ac.uknih.gov In mouse L cells, the addition of this compound results in an abrupt inhibition of both protein and ribosomal RNA synthesis, with relatively little impact on messenger RNA production. ebi.ac.uknih.gov This inhibition of protein and ribosomal RNA synthesis mediated by this compound can be rapidly reversed by the addition of histidine to the culture medium. ebi.ac.uknih.gov While the exact mechanism linking this compound-induced histidine deprivation to rRNA synthesis inhibition is complex, it is known that deprivation of an essential amino acid can lead to inhibition of tRNA synthesis and nucleolar RNA synthesis and processing. capes.gov.br However, studies in Friend leukemia cells treated with this compound did not show significant changes in GTP or ATP pool sizes, which were previously proposed as mediators of this response to amino acid deprivation. capes.gov.br

Regulation of eIF2 Phosphorylation and eIF2B Activity

The accumulation of uncharged tRNAHis due to this compound treatment activates the eukaryotic initiation factor 2 alpha (eIF2α) kinase, GCN2 (General Control Nonderepressible 2). nih.govnih.gov GCN2 is one of the four eIF2α kinases in mammals that phosphorylates eIF2α on serine 51 in response to various stresses, including amino acid deprivation. nih.govnih.govucl.ac.ukcaltech.edu Phosphorylation of eIF2α converts eIF2 from a substrate to an inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor (GEF). nih.govbiorxiv.org eIF2B is responsible for catalyzing the exchange of GDP for GTP on eIF2, a crucial step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) required for translation initiation. nih.govbiorxiv.org

Studies in perfused mouse livers have demonstrated that histidine limitation in the presence of this compound induces a significant increase in the phosphorylation of eIF2α and a concomitant reduction in eIF2B activity in wild-type mice. nih.govresearchgate.net This effect was absent in Gcn2-deficient mice, highlighting the central role of GCN2 in mediating the this compound-induced phosphorylation of eIF2α and the subsequent reduction in eIF2B activity. nih.gov The reduction in eIF2B activity limits the availability of the active eIF2-GTP complex, thereby attenuating global protein synthesis. nih.govbiorxiv.org

Data Table: Effect of this compound on eIF2α Phosphorylation and eIF2B Activity in Perfused Mouse Livers nih.govresearchgate.net

| Condition | Relative eIF2α Phosphorylation (Arbitrary Units) | eIF2B Activity (Arbitrary Units) |

| Complete Amino Acid Medium | Baseline | Baseline |

| Histidine-deficient Medium + this compound (Wild-type mice) | Approximately 2-fold increase | Significant reduction |

| Histidine-deficient Medium + this compound (Gcn2-/- mice) | No significant change | No significant change |

Note: Values are illustrative based on reported findings and relative changes.

Influence on Ribosome-Mediated Stress Signaling

The activation of GCN2 by uncharged tRNAHis in the presence of this compound is linked to ribosome-mediated stress signaling. caltech.eduelifesciences.orgpnas.org The binding of deacylated tRNA to GCN2 is thought to occur on the ribosome, particularly in the vicinity of the ribosomal A site. elifesciences.orgpnas.org Evidence suggests that the ribosomal P-stalk, a mobile structure on the large ribosomal subunit, plays a role in coupling amino acid starvation signals, including those induced by this compound, to GCN2 activation in mammalian cells. caltech.eduelifesciences.org This suggests a mechanism where the stalled ribosome with an empty A site due to lack of charged tRNAHis contributes to the activation signal for GCN2, mediated by components of the ribosome itself, such as the P-stalk. caltech.eduelifesciences.orgpnas.org This ribosome-centered activation event fits with observations linking ribosome stalling to the Integrated Stress Response (ISR), a pathway initiated by eIF2α phosphorylation. caltech.eduelifesciences.org

Role in Amino Acid and Metabolic Homeostasis

This compound's primary role in amino acid and metabolic homeostasis is intrinsically linked to its position as an intermediate and an analog in the histidine biosynthesis pathway.

Regulation of Histidine Levels

This compound is the immediate precursor to histidine in the histidine biosynthesis pathway, a process that occurs in plants and microorganisms but not in humans, who must obtain histidine from their diet. ontosight.ainews-medical.netwikipedia.orgbioone.orgnih.gov The conversion of L-histidinol to L-histidine is catalyzed by the enzyme this compound dehydrogenase. news-medical.net

The study of this compound-phosphatase activity, which catalyzes the conversion of this compound phosphate (B84403) to this compound, provides insights into histidine biosynthesis regulation. ontosight.ai This enzyme's activity is highly specific and regulated by feedback inhibition by high histidine levels, preventing overproduction of histidine. ontosight.ai this compound's involvement in this pathway underscores its connection to the complex mechanisms governing amino acid homeostasis.

Interconnection with the TOR (Target of Rapamycin) Network

Research indicates that histidine homeostasis, which involves this compound as a precursor, is interconnected with the Target of Rapamycin (TOR) network, a key regulator of cell growth in eukaryotes researchgate.netresearchgate.netoup.comnih.gov. Studies in Arabidopsis thaliana have shown that mutations affecting histidine biosynthesis, such as in the HISN2 gene which encodes an enzyme essential for this pathway, lead to reduced histidine accumulation and influence the TOR network researchgate.netresearchgate.netnih.govbiorxiv.org. A specific Arabidopsis mutant, sune82, with a partial loss-of-function allele in HISN2, exhibits reduced histidine levels and altered sensitivity to TOR inhibitors, suggesting an impact on the TOR pathway researchgate.netoup.comnih.govbiorxiv.org. This highlights that interfering with amino acid biosynthesis, including histidine, can affect the TOR network and consequently influence cell growth processes oup.com.

Influence on Plant Development and Root Meristem Maintenance

This compound's role in histidine biosynthesis is critical for normal plant development, particularly in the maintenance of the root meristem nih.govoup.comnih.gov. Studies on the Arabidopsis hpa1 mutant, which has a mutation in one of the two plastidial this compound-phosphate aminotransferase (AtHPA1) genes, demonstrate a specific developmental defect in root meristem maintenance nih.govoup.comnih.govfrontiersin.org. Although this mutation only caused a partial reduction in free histidine content, it significantly impaired primary root growth shortly after germination nih.govnih.gov. This root meristem failure was directly linked to the reduced free histidine levels and could be restored by supplementing exogenous histidine or overexpressing AtHPA1 nih.govoup.comnih.gov. These findings underscore the crucial role of histidine homeostasis, mediated through its biosynthetic pathway involving this compound, in plant development and root meristem activity nih.govnih.gov.

Involvement in Metal Ion Homeostasis (e.g., in Aspergillus fumigatus)

The histidine biosynthetic pathway, and by extension this compound, plays a significant role in metal ion homeostasis in various organisms, including the fungal pathogen Aspergillus fumigatus nih.govnih.govresearchgate.netresearchgate.net. Histidine has a high affinity for binding metal ions, both as a free amino acid and within proteins nih.gov. Research in A. fumigatus has shown that the deletion of the hisB gene, encoding imidazoleglycerol-phosphate dehydratase (an enzyme in the histidine biosynthetic pathway), leads to histidine auxotrophy and decreased resistance to both starvation and excess of various heavy metals, including iron, copper, and zinc nih.govnih.govresearchgate.net. This indicates a crucial role for histidine biosynthesis in maintaining metal balance within the cell nih.govresearchgate.net. Furthermore, iron starvation has been observed to increase cellular histidine content in A. fumigatus, further supporting the link between histidine and metal homeostasis nih.gov. The importance of metal homeostasis for fungal virulence highlights the histidine biosynthetic pathway as a potential target for antifungal strategies nih.govnih.govresearchgate.net.

Data Tables

While the search results provide qualitative and comparative data, specific numerical data tables directly focusing on this compound's interaction with the TOR network or its direct quantitative impact on plant development parameters across different conditions were not consistently available in a format suitable for direct table generation based solely on the provided snippets. However, the studies on Aspergillus fumigatus provide data on biomass production under different metal concentrations with and without histidine supplementation, illustrating the role of histidine biosynthesis in metal homeostasis.

Below is a conceptual representation of how data from studies on A. fumigatus metal homeostasis could be presented in a table, based on the descriptions found in the search results nih.govresearchgate.netresearchgate.net:

Similarly, data on the root length of Arabidopsis mutants and wild-type plants under different conditions could be presented in a table based on the research on plant development nih.govoup.comnih.govfrontiersin.org:

| Genotype | Treatment (e.g., Histidine Supplementation) | Primary Root Length (mm) | Notes |

| Wild Type | - | Data from research nih.govnih.gov | Normal growth |

| hpa1 mutant | - | Data from research nih.govnih.gov | Short root phenotype, impaired growth nih.gov |

| hpa1 mutant | +Histidine | Data from research nih.govnih.gov | Partial or full rescue of phenotype nih.gov |

| hpa1 mutant | AtHPA1 overexpression | Data from research nih.govnih.gov | Rescue of phenotype nih.gov |

Research Applications and Translational Perspectives

Histidinol as a Research Tool and Experimental Probe

The specific and reversible inhibitory action of this compound on protein synthesis has established it as a key experimental probe in molecular and cellular biology.

Investigating Protein Synthesis Mechanisms

This compound serves as a potent and reversible inhibitor of protein synthesis in various cell types, including human and mouse cells. researchgate.netnih.gov Its primary mechanism of action involves the competitive inhibition of histidyl-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding transfer RNA (tRNA). researchgate.netnih.gov This inhibition effectively decreases the activation of histidine, a crucial step in the initiation and elongation phases of protein synthesis. researchgate.net

By impeding the charging of histidyl-tRNA, this compound treatment leads to a rapid and significant reduction in protein synthesis. researchgate.netnih.gov This effect is characterized by a notable decrease in polyribosomes and a corresponding accumulation of 80S ribosomes, indicating that messenger RNA (mRNA) can still associate with ribosomal subunits to form initiation complexes, but the subsequent elongation process is impaired. nih.gov The inhibitory effects of this compound on protein synthesis are readily reversible upon the addition of L-histidine to the culture medium. nih.gov This characteristic allows for precise experimental control over protein synthesis, enabling researchers to study the consequences of its transient inhibition.

Studying Amino Acid Homeostasis and Regulatory Pathways

This compound is a valuable tool for investigating the cellular responses to amino acid deprivation and the intricate regulatory pathways that govern amino acid homeostasis. By inhibiting the function of histidyl-tRNA synthetase, this compound mimics a state of histidine starvation, triggering a cascade of cellular stress responses. uvm.edu This induced starvation allows for the detailed study of signaling pathways that are activated to conserve resources and maintain cellular function under nutrient-limiting conditions.

One of the key pathways affected is the GCN2 (General Control Nonderepressible 2) pathway, a central regulator of amino acid homeostasis. The accumulation of uncharged tRNA, a direct consequence of this compound's inhibitory action, activates GCN2, which in turn phosphorylates the eukaryotic initiation factor 2α (eIF2α). uvm.edu This phosphorylation leads to a global reduction in protein synthesis, allowing the cell to redirect resources towards surviving the period of amino acid insufficiency. uvm.edu The use of this compound has been instrumental in dissecting the components and dynamics of this and other related stress response pathways.

Characterization of Histidine Biosynthesis and Regulation in Various Organisms

The histidine biosynthesis pathway is an ancient and essential metabolic route found in bacteria, archaea, fungi, and plants, but notably absent in mammals. benthamdirect.comnih.govnih.gov This pathway consists of a series of enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) into L-histidine. nih.govwikipedia.org this compound, as the immediate precursor to L-histidinal in this pathway, has been fundamental in characterizing the enzymes and regulatory mechanisms involved. slideshare.net

Studies across a range of organisms, from bacteria like Escherichia coli and Salmonella typhimurium to fungi and plants, have utilized this compound and its analogs to probe the kinetics and regulation of the enzymes in the histidine pathway. nih.govnih.gov For instance, the final two steps of histidine biosynthesis, the oxidation of L-histidinol to L-histidinal and subsequently to L-histidine, are both catalyzed by the enzyme this compound dehydrogenase (HDH). nih.govnih.gov The availability of this compound as a substrate has been crucial for the purification, crystallization, and structural determination of HDH from various species, providing insights into its catalytic mechanism and allosteric regulation. pnas.orgnih.gov Furthermore, the study of how histidine levels, and by extension this compound availability, regulate the expression of the his operon in bacteria has been a cornerstone in understanding gene regulation. mdpi.comuwaterloo.ca

This compound-Related Enzymes as Therapeutic Targets

The absence of the histidine biosynthesis pathway in mammals makes its constituent enzymes attractive targets for the development of species-specific therapeutic agents, including antimicrobials. benthamdirect.comnih.gov

Development of Novel Antimicrobial Agents Targeting this compound Dehydrogenase

This compound dehydrogenase (HDH), which catalyzes the final two steps of histidine biosynthesis, is essential for the survival of many pathogenic bacteria. nih.govresearchgate.net This makes it a prime target for the development of novel antimicrobial agents. benthamdirect.comacs.org The increasing prevalence of antibiotic-resistant bacterial strains necessitates the exploration of new molecular targets and mechanisms of action. benthamdirect.comnih.gov Targeting HDH offers a promising strategy as its inhibition would disrupt a vital metabolic pathway in bacteria without affecting the host. acs.orgacs.org

Researchers are actively designing and synthesizing inhibitors of HDH. benthamdirect.comnih.gov These efforts are guided by the biochemical and structural information gathered from studies of HDH from various pathogenic bacteria. benthamdirect.com The goal is to develop potent and selective inhibitors that can effectively block the enzyme's activity, leading to histidine starvation and ultimately, bacterial cell death.

The development of inhibitors targeting enzymes in the histidine biosynthesis pathway, such as this compound dehydrogenase (HDH) and this compound-phosphate aminotransferase (HisC), holds significant promise for combating antibiotic-resistant bacteria, including strains of Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov The histidine biosynthesis pathway is highly conserved among different bacterial species, suggesting that inhibitors of these enzymes could have broad-spectrum activity. nih.gov

For instance, in S. aureus, histidine transport has been shown to be essential for its growth in acidic environments, such as those encountered during infection. nih.govbiorxiv.org This highlights the critical role of histidine acquisition and synthesis for the survival and virulence of this pathogen. Consequently, targeting enzymes within this pathway is a viable strategy for developing new anti-staphylococcal agents. semanticscholar.org

Similarly, in E. coli, a major cause of multi-drug resistant infections, HisC has been identified as an attractive drug target. nih.gov Computational screening of natural compound libraries has led to the identification of potential HisC inhibitors that could serve as a starting point for the development of novel antibiotics against E. coli. nih.gov The development of such targeted therapies is crucial in the face of rising antibiotic resistance.

Table of Research Findings on this compound Dehydrogenase (HDH) Inhibitors

| Organism | Inhibitor Type | IC50 / Ki Value | Reference |

| Mycobacterium tuberculosis | L-histidine-derived hydrazones | 1.1 nM (IC50) | acs.orgacs.org |

| Brucella oleracea | This compound analogue derivative | 40 nM (IC50) | acs.org |

| Salmonella typhimurium | This compound analogue | 35 µM (Ki) | acs.org |

| Brucella suis | Oxo-imidazo[1,5-c]pyrimidines | 18 µM (IC50) | acs.org |

| Brucella suis | Thioxo-imidazo[1,5-c]pyrimidines | 5 µM (IC50) | acs.org |

Role in Pathogen Virulence and Survival (e.g., Brucella suis, Mycobacterium tuberculosis)

The histidine biosynthesis pathway, which includes the intermediate this compound, is crucial for the virulence and survival of several pathogenic bacteria, as it is absent in mammals, making it an attractive target for antimicrobial drug development. nih.govtandfonline.comnih.gov

In Brucella suis, the causative agent of brucellosis, the enzyme this compound dehydrogenase (HDH) is a key virulence factor. asm.orgnih.gov This enzyme catalyzes the final step in histidine biosynthesis. nih.gov Research has demonstrated that targeting B. suis HDH with this compound analogues effectively inhibits the pathogen's growth in minimal medium. asm.orgnih.gov More significantly, these analogues completely abolish the multiplication of the bacteria within human macrophages, which is the pathogen's replicative niche. asm.orgnih.govnih.gov This inhibition of intracellular growth highlights the essential role of histidine biosynthesis for the pathogen's ability to establish and maintain an infection. nih.gov

Similarly, the histidine biosynthesis pathway is essential for the survival of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. nih.gov Enzymes such as this compound-phosphate aminotransferase (HspAT), encoded by the Rv2231c gene, and this compound phosphate (B84403) phosphatase (HolPase) are critical components of this pathway in Mtb. nih.govnih.gov The HspAT enzyme, Rv2231c, has been identified as a virulence factor that is secreted and localized to the cell wall. nih.gov It helps the bacterium survive within host macrophages by modulating the host's immune response. nih.gov Specifically, it suppresses the secretion of antibacterial pro-inflammatory cytokines like TNF, IL-12, and IL-6, and inhibits the formation of reactive nitrogen species, thereby promoting an environment conducive to bacterial proliferation. nih.gov These findings underscore that the histidine biosynthesis pathway and its components are vital for Mtb's pathogenicity and its ability to evade host defenses. nih.govnih.gov

Table 1: Role of Histidine Biosynthesis in Pathogen Virulence

| Pathogen | Key Enzyme/Gene | Role in Virulence | Impact of Inhibition |

|---|---|---|---|

| Brucella suis | This compound Dehydrogenase (HDH) | Essential for intramacrophagic replication. nih.gov | Inhibition by this compound analogues abolishes multiplication in human macrophages. asm.orgnih.gov |

| Mycobacterium tuberculosis | This compound-Phosphate Aminotransferase (Rv2231c) | Enhances survival and virulence in macrophages by suppressing host immune responses. nih.gov | Identified as a major antituberculosis drug target. nih.gov |

| Mycobacterium tuberculosis | this compound Phosphate Phosphatase (HolPase) | Essential for histidine production and bacterial survival. nih.gov | Small-molecule inhibitors of this enzyme have been identified. nih.gov |

This compound-Phosphate Aminotransferase Antagonists as Antimicrobial Candidates

Research into antagonists of this enzyme has shown potential for antimicrobial applications. Studies on the HisC enzyme from Salmonella typhimurium have detailed its kinetic behavior, confirming a Ping-Pong Bi Bi mechanism, and have explored inhibition by various substrate analogues. nih.gov The identification of compounds that can inhibit HisC is a key strategy for developing new antibacterial agents. nih.gov In Mycobacterium tuberculosis, the HisC homolog, Rv2231c, is not only a metabolic enzyme but also a virulence factor that helps the bacterium evade the host immune system. nih.gov Its critical role in both metabolism and pathogenicity makes it a particularly attractive target for antimicrobial drug design aimed at mitigating tuberculosis. nih.gov The development of specific antagonists for this compound-phosphate aminotransferase could lead to a new class of antimicrobials that disrupt an essential metabolic pathway in pathogens.

Targeting Histidine Biosynthesis for Antifungal Strategies (e.g., Aspergillus fumigatus)

The histidine biosynthesis pathway is an attractive target for antifungal therapies because it is present in fungi like Aspergillus fumigatus but absent in mammals. nih.govtandfonline.comresearchgate.net A. fumigatus is a major airborne fungal pathogen that causes life-threatening invasive infections, particularly in immunocompromised individuals. nih.govtandfonline.com Studies have shown that this metabolic pathway is essential for the virulence of the fungus. nih.govresearchgate.net

Deletion of the hisB gene, which encodes imidazoleglycerol-phosphate dehydratase, an enzyme in the pathway, results in histidine auxotrophy (the inability to produce its own histidine). nih.govtandfonline.com This genetic modification leads to a significant attenuation of the fungus's pathogenicity in various infection models, including murine pulmonary, systemic, and corneal infections, as well as in wax moth larvae. nih.govtandfonline.comresearchgate.net Furthermore, the chemical inhibition of the pathway using the HisB inhibitor 3-amino-1,2,4-triazole also reduces the virulence of the wild-type A. fumigatus. nih.govtandfonline.com The pathway's importance extends to metal homeostasis, as histidine is involved in managing the cellular concentrations of essential yet potentially toxic heavy metals like iron, copper, and zinc. nih.govtandfonline.com The finding that blocking histidine synthesis in A. fumigatus leads to reduced growth and attenuated virulence offers a promising avenue for the development of novel antifungal drugs. nih.govnih.gov

This compound in Cancer Research and Chemotherapeutic Modulation

Potentiation of Chemotherapeutic Efficacy